The compound 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has garnered attention in the scientific community due to its potential as a versatile intermediate in the synthesis of various biologically active compounds. Research has been conducted to explore its synthesis, characterization, and applications in different fields, such as its role as a non-nucleoside inhibitor of HIV-1 reverse transcriptase and its antimycobacterial properties against Mycobacterium tuberculosis.
4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial building block in synthesizing various derivatives, particularly non-nucleoside HIV-1 reverse transcriptase inhibitors. []
The applications of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives span across various fields of medicinal chemistry. As an HIV-1 reverse transcriptase inhibitor, it represents a promising candidate for the development of novel antiretroviral therapies, which are crucial in the fight against HIV/AIDS1. Furthermore, its antimycobacterial properties open avenues for the treatment of tuberculosis, especially in cases where the disease is caused by drug-resistant strains of Mycobacterium tuberculosis2. The compound's versatility is further underscored by its industrial scalability, as demonstrated by the synthesis and single crystal studies, which highlight its potential for large-scale production and use as an intermediate in the synthesis of a wide range of biologically active molecules3.
In the context of HIV-1 reverse transcriptase inhibition, the compound has been modified to enhance its potency. The synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones has been reported, where the addition of various aryl groups to the 4-acetylene functionality has shown to eliminate the need for a metabolically labile 3-methyl group on the dihydroquinazolinone nucleus. These modifications have led to potent inhibitors of HIV-1 RT, with one enantiomer, in particular, being identified as the active form for further investigation1.
In the realm of antimycobacterial activity, derivatives of the compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. The most active compound in this series was found to significantly decrease the bacterial load in lung and spleen tissues in an in vivo animal model. Additionally, it was shown to inhibit the supercoiling activity of mycobacterial DNA gyrase, which is a crucial enzyme for bacterial DNA replication2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: